molecular formula C8H9ClN2O2 B1403039 Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate CAS No. 944899-56-3

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

Cat. No.: B1403039
CAS No.: 944899-56-3
M. Wt: 200.62 g/mol
InChI Key: BWWVNTAOLMMBDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is a pyrimidine derivative, a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate typically involves the reaction of ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

  • Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate
  • Ethyl 2-(bromomethyl)pyrimidine-4-carboxylate
  • Ethyl 2-(iodomethyl)pyrimidine-4-carboxylate

Comparison: Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is unique due to its specific reactivity and the types of reactions it undergoes. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more commonly used due to its relatively higher stability and ease of handling .

Properties

IUPAC Name

ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWVNTAOLMMBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745213
Record name Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-56-3
Record name Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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